molecular formula C9H10ClNO2 B13478274 6-Chloro-3-(propan-2-yl)pyridine-2-carboxylic acid

6-Chloro-3-(propan-2-yl)pyridine-2-carboxylic acid

Cat. No.: B13478274
M. Wt: 199.63 g/mol
InChI Key: LSTAYLIDBOTFDO-UHFFFAOYSA-N
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Description

6-Chloro-3-(propan-2-yl)pyridine-2-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by a pyridine ring substituted with a chlorine atom at the 6-position and an isopropyl group at the 3-position, along with a carboxylic acid group at the 2-position. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(propan-2-yl)pyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the chlorination of 3-(propan-2-yl)pyridine-2-carboxylic acid using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes utilize continuous flow reactors to ensure efficient and consistent production. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, enhances the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(propan-2-yl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acid derivatives.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine-substituted position, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

6-Chloro-3-(propan-2-yl)pyridine-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific diseases.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-3-(propan-2-yl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may interfere with protein synthesis or disrupt cell membrane integrity, resulting in antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • Picolinic acid (2-pyridinecarboxylic acid)
  • Nicotinic acid (3-pyridinecarboxylic acid)
  • Isonicotinic acid (4-pyridinecarboxylic acid)

Uniqueness

6-Chloro-3-(propan-2-yl)pyridine-2-carboxylic acid is unique due to the presence of both a chlorine atom and an isopropyl group on the pyridine ring. This structural feature imparts distinct chemical reactivity and biological activity compared to other pyridinecarboxylic acids.

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

6-chloro-3-propan-2-ylpyridine-2-carboxylic acid

InChI

InChI=1S/C9H10ClNO2/c1-5(2)6-3-4-7(10)11-8(6)9(12)13/h3-5H,1-2H3,(H,12,13)

InChI Key

LSTAYLIDBOTFDO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(C=C1)Cl)C(=O)O

Origin of Product

United States

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